2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid is a heterocyclic compound that contains both pyrimidine and thiazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with thiazole carboxylic acid intermediates. One common method includes the cyclization of a pyrimidine derivative with a thiazole carboxylic acid under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid include:
- 2-(4-Pyridyl)thiazole-4-carboxylic acid
- 2-Aminothiazole derivatives
- Thiazole-based drugs like dabrafenib and dasatinib
Uniqueness
What sets this compound apart is its unique combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6N4O2S |
---|---|
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-3-15-8(11-5)12-6-1-2-9-4-10-6/h1-4H,(H,13,14)(H,9,10,11,12) |
InChI-Schlüssel |
LRWTVGWKGYRZQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1NC2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.